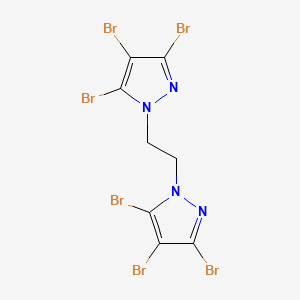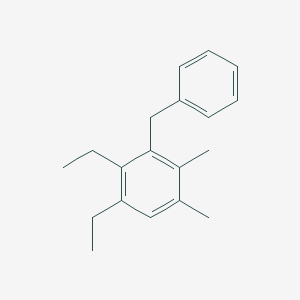
3-Benzyl-1,2-diethyl-4,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1,2-diethyl-4,5-dimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with benzyl, diethyl, and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,2-diethyl-4,5-dimethylbenzene typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions where the hydrogen atoms are replaced by benzyl, diethyl, and dimethyl groups. Common reagents used in these reactions include alkyl halides and Lewis acids such as aluminum chloride (AlCl₃) to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from simpler aromatic compounds. The process includes Friedel-Crafts alkylation reactions to introduce the benzyl and alkyl groups onto the benzene ring. Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzyl-1,2-diethyl-4,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Reagents like alkyl halides, nitrating agents, or sulfonating agents in the presence of catalysts like AlCl₃.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or alkyl groups .
Applications De Recherche Scientifique
3-Benzyl-1,2-diethyl-4,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties
Mécanisme D'action
The mechanism by which 3-Benzyl-1,2-diethyl-4,5-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,4-Dimethylbenzene (p-Xylene): A simpler aromatic hydrocarbon with two methyl groups.
1,2,4,5-Tetramethylbenzene (Durene): An aromatic compound with four methyl groups.
3-Benzyl-1,2,4,5-tetramethylbenzene: A structurally similar compound with additional methyl groups
Uniqueness: 3-Benzyl-1,2-diethyl-4,5-dimethylbenzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where such structural features are desired .
Propriétés
Numéro CAS |
917774-43-7 |
|---|---|
Formule moléculaire |
C19H24 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
3-benzyl-1,2-diethyl-4,5-dimethylbenzene |
InChI |
InChI=1S/C19H24/c1-5-17-12-14(3)15(4)19(18(17)6-2)13-16-10-8-7-9-11-16/h7-12H,5-6,13H2,1-4H3 |
Clé InChI |
SHTHAURLJWLAAV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C(=C1)C)C)CC2=CC=CC=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)

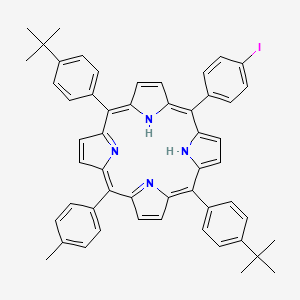
![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
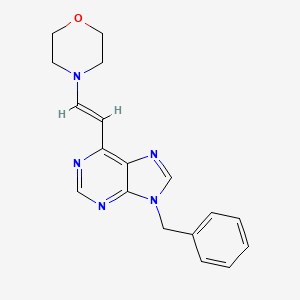
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
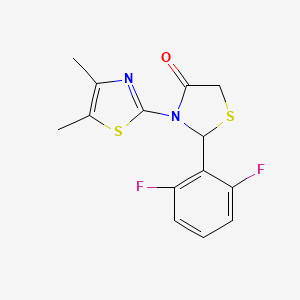
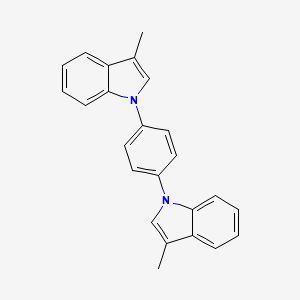
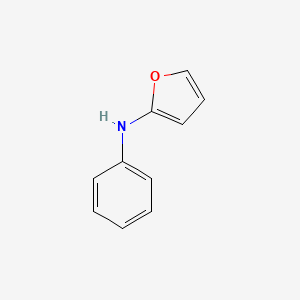
![(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine](/img/structure/B14179063.png)
![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)
